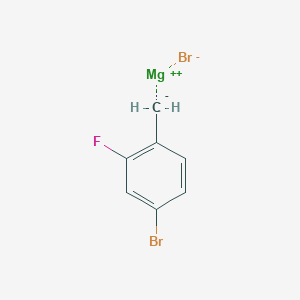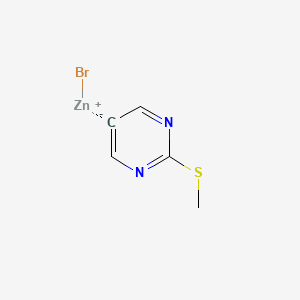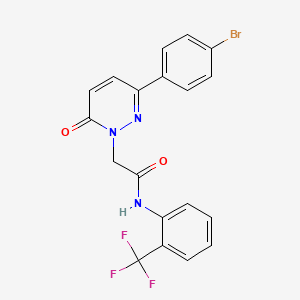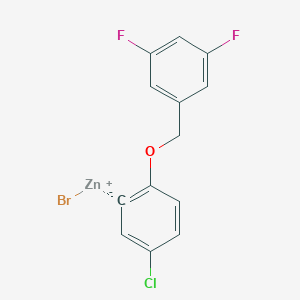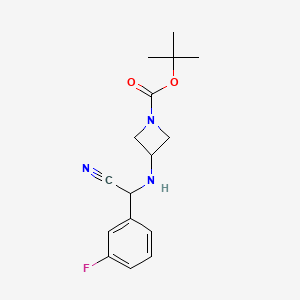
Tert-butyl 3-((cyano(3-fluorophenyl)methyl)amino)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-((cyano(3-fluorophenyl)methyl)amino)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-((cyano(3-fluorophenyl)methyl)amino)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of tert-butyl 3-aminoazetidine-1-carboxylate with a cyano(3-fluorophenyl)methyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-((cyano(3-fluorophenyl)methyl)amino)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles (amines, thiols); reactions often carried out in polar aprotic solvents.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amines or alcohols.
Substitution: Substituted azetidine derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-((cyano(3-fluorophenyl)methyl)amino)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential biological activities. It has been investigated for its interactions with biological targets and its ability to modulate biological pathways .
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. It is used in the synthesis of drug candidates targeting various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of tert-butyl 3-((cyano(3-fluorophenyl)methyl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The cyano and fluorophenyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- Tert-butyl 3-aminoazetidine-1-carboxylate
- Tert-butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate
- Tert-butyl 3-{[(4-bromophenyl)methyl]amino}azetidine-1-carboxylate
Comparison: Tert-butyl 3-((cyano(3-fluorophenyl)methyl)amino)azetidine-1-carboxylate is unique due to the presence of both cyano and fluorophenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced binding affinity and specificity towards certain biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C16H20FN3O2 |
|---|---|
Molecular Weight |
305.35 g/mol |
IUPAC Name |
tert-butyl 3-[[cyano-(3-fluorophenyl)methyl]amino]azetidine-1-carboxylate |
InChI |
InChI=1S/C16H20FN3O2/c1-16(2,3)22-15(21)20-9-13(10-20)19-14(8-18)11-5-4-6-12(17)7-11/h4-7,13-14,19H,9-10H2,1-3H3 |
InChI Key |
XTKGKRURTYBARL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC(C#N)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


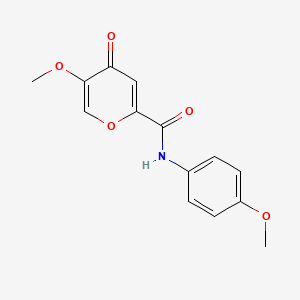
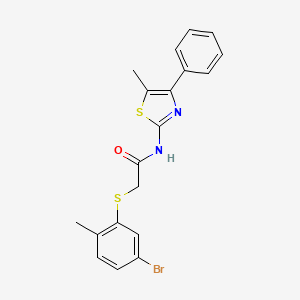
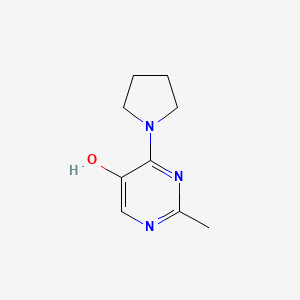

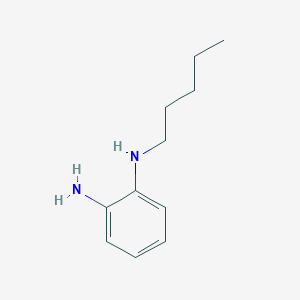
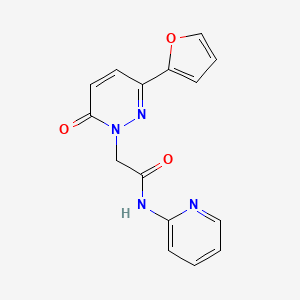
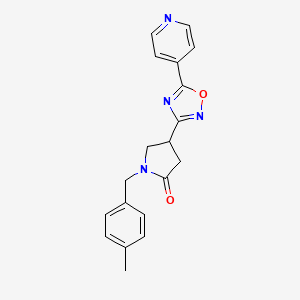
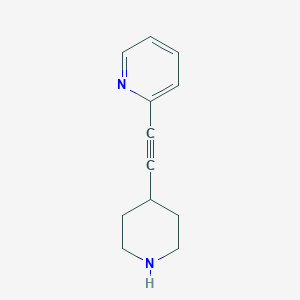
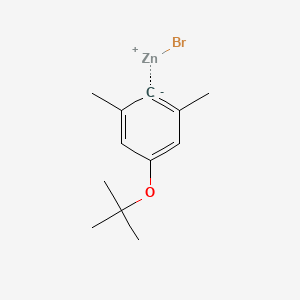
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14878180.png)
